N-烯丙基-2-氯丙酰胺

描述

Synthesis Analysis

The synthesis of compounds closely related to N-allyl-2-chloropropanamide involves various chemical reactions, starting from basic precursors to more complex molecules. For instance, the catalytic hydrogenation of 2-chloropropene can produce 2-chloropropane and propylene, which are precursors for various chemical products (Sugiyama et al., 2021). Additionally, the hydrozirconation of alkynes followed by transmetalation to dimethylzinc can generate reactive alkenyl organometallic reagents, which, upon addition to imines, yield allylic amine building blocks (Wipf et al., 2003).

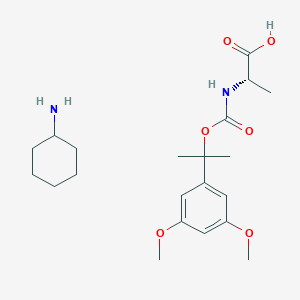

Molecular Structure Analysis

The molecular structure of N-allyl-2-chloropropanamide, like its related compounds, is expected to exhibit characteristics pertinent to its functional groups – the allyl group and the amide linkage. For instance, the crystal and molecular structure of similar organometallic complexes provide insights into the geometric arrangement and bond lengths typical of such compounds, offering a basis for understanding the structural aspects of N-allyl-2-chloropropanamide (Kaduk et al., 1977).

Chemical Reactions and Properties

Allylic compounds, including those structurally related to N-allyl-2-chloropropanamide, are involved in various chemical reactions. For example, the chlorohydrination of allyl chloride with HCl and H2O2 catalyzed by hollow titanium silicate zeolite produces dichloropropanol, demonstrating the reactivity of allylic chlorides in substitution reactions (Xinxin et al., 2017). Additionally, the conversion of tertiary cyclopropanols to 2-substituted allyl halides underlines the flexibility of cyclopropane and allyl groups in chemical transformations (Kozyrkov & Kulinkovich, 2002).

科学研究应用

γ-内酰胺的合成

N-烯丙基-2-氯丙酰胺用于N-烯丙基丙炔酰胺的分子内环化,这是一种高效、经济且操作简单的合成高度取代的γ-内酰胺的策略 . 这些环状骨架存在于许多具有不同生物活性的天然化合物中 .

具有药用重要性的化合物的构建

用N-烯丙基-2-氯丙酰胺合成的γ-内酰胺是许多具有药用和生物学重要性的化合物以及一大类天然产物的核心 . 例如,布瓦瑞他美是一种在全球范围内用于治疗部分性发作性癫痫的抗癫痫药物,含有γ-内酰胺 .

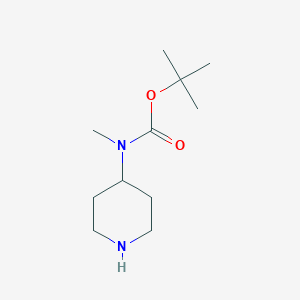

促智补充剂的合成

吡拉西坦,也称为聪明药,是一种促智补充剂,具有增强记忆力和学习能力的作用。 它也用作皮质起源肌阵挛的辅助治疗 . 这类化合物的合成涉及使用γ-内酰胺,可以通过使用N-烯丙基-2-氯丙酰胺来合成 .

抗癌药物的开发

马里佐米是一种从海洋放线菌盐藻属热带种中分离得到的天然存在的盐孢菌胺,是一种治疗多发性骨髓瘤和套细胞淋巴瘤的有希望的候选药物 . 这类化合物的合成涉及使用γ-内酰胺,可以通过使用N-烯丙基-2-氯丙酰胺来合成 .

抗菌化合物的合成

安诺斯卡林是一种从番荔枝的茎中分离得到的天然产物,具有良好的抗菌活性 . 这类化合物的合成涉及使用γ-内酰胺,可以通过使用N-烯丙基-2-氯丙酰胺来合成<a aria-label="1: 5. Synthesis of Antibacterial Compounds Annosqualine, which has good antibacterial activity, is a natural product isolated from the stems of Annona Squamosa1" data-citationid="78d24dc4-0fe6-6f87-b088-71de541a5a84-30" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlepdf/2017/ra/c

属性

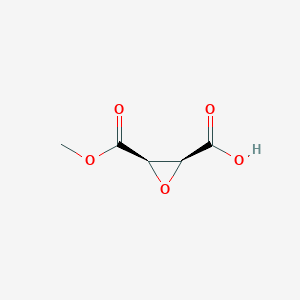

IUPAC Name |

2-chloro-N-prop-2-enylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-3-4-8-6(9)5(2)7/h3,5H,1,4H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQVZORBBWSCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)